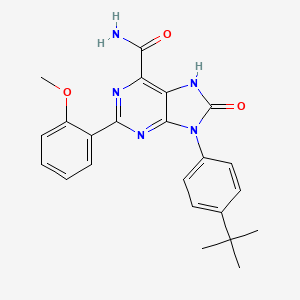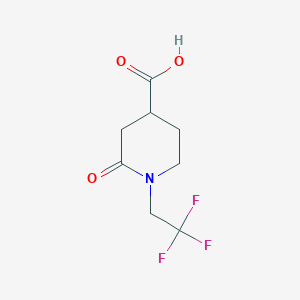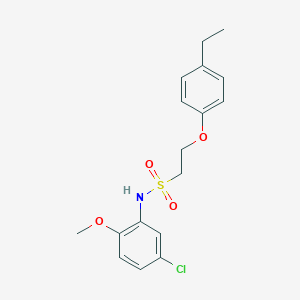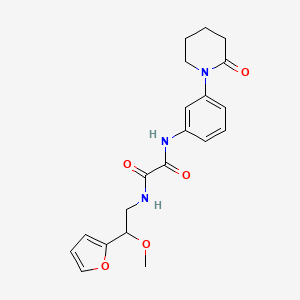![molecular formula C24H20N4O5 B2663465 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide CAS No. 923680-68-6](/img/no-structure.png)
2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups. It has a pyrido[3,2-d]pyrimidin-1(2H)-yl core, which is a type of heterocyclic compound. This core is substituted with a benzo[d][1,3]dioxol-5-ylmethyl group and an N-(m-tolyl)acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of the dioxol ring and the pyrimidine ring would likely make this compound aromatic, contributing to its stability .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be influenced by the presence of the polar amide group and the nonpolar aromatic rings .科学的研究の応用
Antibacterial Agents
The compound has been investigated for its antibacterial properties. Specifically, derivatives of this molecule, such as 3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(thio)oxo-2-(thio)oxo-azolidin-5-ylidene , have shown promise as antibacterial agents . Researchers are exploring their potential to combat bacterial infections, which could be crucial in addressing antibiotic resistance.
Antitumor Activity
Studies have evaluated the antitumor effects of related compounds. In particular, novel substituted 5H-benzo[d][1,3]dioxol-5-ylmethyl-piperidine derivatives demonstrated potent cytotoxic activities against human cancer cell lines (HCT116 and HepG2) . These findings suggest a potential role in cancer therapy.
Cross-Coupling Reactions
The compound can be used in the synthesis of cross-coupled reactions with palladium complexes and azides under mild conditions . This application is relevant in organic synthesis and drug discovery.
Proteomics Research
3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride: (a derivative) is employed as a biochemical for proteomics research . It may play a role in understanding protein interactions and cellular processes.
作用機序
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-ylamine with N-(m-tolyl)acetyl chloride in the presence of a base. The resulting product is then treated with acetic anhydride to form the final compound.", "Starting Materials": [ "3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-ylamine", "N-(m-tolyl)acetyl chloride", "Base", "Acetic anhydride" ], "Reaction": [ "Step 1: To a solution of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-ylamine in a suitable solvent, add a base and stir the mixture at room temperature.", "Step 2: Slowly add N-(m-tolyl)acetyl chloride to the reaction mixture and continue stirring for several hours.", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: To the resulting residue, add acetic anhydride and a base and stir the mixture at room temperature.", "Step 6: Quench the reaction by adding water and extract the product with an organic solvent.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the final product." ] } | |
CAS番号 |
923680-68-6 |
分子式 |
C24H20N4O5 |
分子量 |
444.447 |
IUPAC名 |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C24H20N4O5/c1-15-4-2-5-17(10-15)26-21(29)13-27-18-6-3-9-25-22(18)23(30)28(24(27)31)12-16-7-8-19-20(11-16)33-14-32-19/h2-11H,12-14H2,1H3,(H,26,29) |
InChIキー |
SJNSVHKFLXSTEM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)N=CC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Tert-butyl 4-[(2-{[(4-methoxybenzyl)amino]carbonyl}hydrazino)carbonyl]piperidine-1-carboxylate](/img/structure/B2663387.png)




![Ethyl 4-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2663397.png)
![2-(4-{3-[(4-Fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2663402.png)
![(E)-4-(Dimethylamino)-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]but-2-enamide](/img/structure/B2663403.png)